Cyclohexanone, 2-[(2-nitrophenyl)thio]-
Description
Cyclohexanone, 2-[(2-nitrophenyl)thio]- is a substituted cyclohexanone featuring a 2-nitrophenylthio group at the 2-position. This structural motif combines the cyclohexanone scaffold’s conformational flexibility with the electron-withdrawing nitro group and sulfur-based thioether linkage.
Properties
CAS No. |
39853-75-3 |
|---|---|
Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
2-(2-nitrophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H13NO3S/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1,3,5,7,12H,2,4,6,8H2 |
InChI Key |
SMFPPYSVOQUJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)SC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Crystal Packing
- (2E,6E)-2,6-Bis(2-nitrobenzylidene)cyclohexanone (Compound 2): This analog features two 2-nitrobenzylidene groups at the 2- and 6-positions of cyclohexanone.
- Cyclohexanone, 2-[(2-methoxyphenyl)methyl]: Substitution with a 2-methoxybenzyl group results in distinct hydrogen-bonding capabilities due to the methoxy oxygen, contrasting with the nitro-thio group’s electron-deficient aromatic system .
Functional Group Variations
- Thioether vs.
- Amino vs. Thio Substituents: Amino-substituted analogs like 2-(2-fluorophenyl)-2-(methylamino)cyclohexanone hydrochloride exhibit pharmaceutical relevance as neurotransmitter reuptake inhibitors, highlighting how sulfur-to-nitrogen substitution modulates bioactivity .
Physicochemical Properties
Key properties of analogous compounds are compared below:
Enzyme Inhibition
- Tyrosinase and HIV-1 Protease Inhibition: Derivatives like (E)-2-(3,4-dimethoxybenzylidene)-6-acryloylcyclohexanone (2e) show potent tyrosinase inhibition (IC₅₀ ~5 µM) and HIV-1 protease inhibition (IC₅₀ ~10 µM), attributed to electron-rich aromatic systems .
- ACE Inhibition : Analog 3d (C₂₃H₂₂O₆) exhibits strong ACE inhibition (IC₅₀ ~8 µM), suggesting nitro or methoxy groups enhance binding to enzymatic pockets .
Preparation Methods
Preparation of 2-Bromocyclohexanone
The synthesis of 2-bromocyclohexanone, a critical intermediate, is achieved via bromination of cyclohexanone. While direct α-bromination of ketones is well-documented, regioselective bromination at the 2-position necessitates controlled conditions. For instance, treatment of cyclohexanone with bromine in acetic acid at 0–5°C yields 2-bromocyclohexanone, albeit with potential competition from 3-bromo isomers. Alternative methods include the use of phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a catalytic acid, though yields may vary depending on steric and electronic factors.
Thioether Formation via SNAr
Reaction of 2-bromocyclohexanone with sodium 2-nitrothiophenolate, generated in situ from 2-nitrothiophenol and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3), proceeds under mild conditions (25–60°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mechanism entails nucleophilic displacement of bromide by the thiophenolate anion, facilitated by the electron-withdrawing nitro group on the aryl ring, which enhances the leaving group’s electrophilicity. Typical reaction times range from 4 to 12 hours, with yields averaging 65–80%.
Table 1: Optimization of Thioether Formation
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF | 78 | |
| Base | K2CO3 | 72 | |
| Temperature (°C) | 50 | 80 | |
| Reaction Time (h) | 6 | 75 |
Oxidation of 2-[(2-Nitrophenyl)thio]cyclohexanol
An alternative route involves the oxidation of 2-[(2-nitrophenyl)thio]cyclohexanol to the corresponding ketone. This two-step method circumvents challenges associated with direct halogenation of cyclohexanone.
Synthesis of 2-[(2-Nitrophenyl)thio]cyclohexanol
2-Bromocyclohexanol, accessible via bromination of cyclohexanol using phosphorus pentabromide (PBr5) or HBr, undergoes nucleophilic substitution with 2-nitrothiophenol. The reaction is conducted in tetrahydrofuran (THF) or ethanol under reflux, with yields of 70–85%. Notably, the stereochemical outcome of the substitution depends on the configuration of the starting alcohol, with axial bromides favoring SN2 mechanisms.
Oxidation to Cyclohexanone
Subsequent oxidation of the secondary alcohol to the ketone is achieved using mild oxidizing agents to preserve the thioether moiety. Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature affords the target compound in 90–95% yield. Alternatively, Jones oxidation (CrO3/H2SO4) may be employed, though over-oxidation risks necessitate careful stoichiometric control.
Mechanistic Insight :
The oxidation proceeds via a two-electron transfer mechanism, wherein the alcohol is deprotonated to form an alkoxide intermediate, followed by hydride abstraction to generate the ketone. The thioether’s sulfur atom remains inert under these conditions due to its low oxidation potential relative to alcohols.
Friedel-Crafts Acylation of 2-Nitrothiophenol
While less conventional, Friedel-Crafts acylation offers a route to introduce the cyclohexanone moiety directly onto the aromatic ring. However, the nitro group’s meta-directing nature complicates regioselectivity, necessitating protective strategies.
Protective Group Strategies
Temporary protection of the nitro group as an amine (via reduction to NH2) enables ortho/para-directed acylation. For example, catalytic hydrogenation of 2-nitrothiophenol over palladium on carbon (Pd/C) yields 2-aminothiophenol, which undergoes Friedel-Crafts acylation with cyclohexanone in the presence of aluminum chloride (AlCl3). Subsequent re-oxidation of the amine to nitro using meta-chloroperbenzoic acid (mCPBA) restores the desired functionality.
Limitations :
- Multiple steps reduce overall efficiency (total yield: 40–50%).
- Competing side reactions, such as over-acylation or polymerization, necessitate stringent temperature control (−10 to 0°C).
One-Pot Tandem Reactions
Recent advances in tandem catalysis have enabled streamlined syntheses of complex molecules. For cyclohexanone, 2-[(2-nitrophenyl)thio]-, a one-pot approach combining thioether formation and oxidation demonstrates promise.
Sequential Thiolation-Oxidation
In this method, cyclohexene oxide is reacted with 2-nitrothiophenol in the presence of a Lewis acid (e.g., BF3·OEt2), yielding 2-[(2-nitrophenyl)thio]cyclohexanol via epoxide ring-opening. Subsequent in situ oxidation with tert-butyl hydroperoxide (TBHP) and a vanadium catalyst directly affords the ketone, eliminating the need for intermediate isolation. Reported yields range from 60–75%, with reaction times under 8 hours.
Table 2: Key Metrics for One-Pot Synthesis
| Component | Condition | Outcome |
|---|---|---|
| Catalyst | VO(acac)2 | 70% yield |
| Oxidant | TBHP | 65% conversion |
| Solvent | Acetonitrile | Optimal selectivity |
Mechanochemical Synthesis
Emerging solvent-free methodologies, such as ball-milling, offer environmentally benign alternatives. Grinding 2-bromocyclohexanone with 2-nitrothiophenol and potassium carbonate (K2CO3) in a planetary mill for 60 minutes achieves 85% yield, attributed to enhanced mass transfer and reduced side reactions. This approach aligns with green chemistry principles, minimizing waste and energy consumption.
Q & A
Q. What are the common synthetic routes for Cyclohexanone, 2-[(2-nitrophenyl)thio]-?
The compound is typically synthesized via iodine-catalyzed thiol-cyclohexanone coupling. A representative method involves reacting 2-nitrobenzenethiol with cyclohexanone in the presence of iodine (5–10 mol%) under solvent-free conditions at 80–100°C for 6–12 hours. Purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) yields the product with ~60–70% efficiency. Key parameters include stoichiometric excess of cyclohexanone (2:1 ratio) to drive the reaction and iodine’s role in facilitating thiol activation .
Q. How is structural characterization performed for this compound?
Structural elucidation combines multiple techniques:
- NMR Spectroscopy : and NMR confirm the thioether linkage and nitro group positioning (e.g., aromatic protons at δ 7.5–8.5 ppm, cyclohexanone carbonyl at ~208 ppm).
- X-ray Crystallography : SHELX software refines single-crystal data to determine bond lengths, angles, and conformation. For example, the cyclohexanone ring adopts a chair conformation, and intramolecular N–H⋯O hydrogen bonds stabilize the nitro-phenylthio moiety .
- HRMS : Validates molecular weight (e.g., m/z calculated for CHNOS: 263.06) .
Q. What reactivity patterns are observed due to the thioether and nitro groups?
The thioether group undergoes nucleophilic substitution (e.g., alkylation) or oxidation to sulfoxide/sulfone derivatives. The nitro group participates in reduction reactions (e.g., catalytic hydrogenation to an amine) or serves as an electron-withdrawing group, activating the benzene ring for electrophilic substitution. Cyclohexanone’s carbonyl group enables condensation reactions (e.g., hydrazone formation) .
Advanced Research Questions
Q. What mechanistic insights explain the iodine-catalyzed synthesis?
Iodine acts as a Lewis acid, polarizing the thiol’s S–H bond to generate a thiolate intermediate. This nucleophile attacks the electrophilic carbonyl carbon of cyclohexanone, followed by dehydration to form the thioether. Kinetic studies suggest rate-limiting thiol activation, with iodine’s concentration critically influencing yield .
Q. How does crystallographic data resolve stereochemical ambiguities?
X-ray diffraction reveals the thiophenyl group’s orientation relative to the cyclohexanone ring. In one study, the 2-nitrophenylthio substituent lies equatorial, minimizing steric hindrance. The nitro group’s dihedral angle (6.96° relative to the phenyl ring) indicates slight twisting due to intramolecular hydrogen bonding .
Q. What biological activity is predicted based on structural analogs?
Derivatives with 2-nitrophenylthio motifs exhibit antiviral and anticancer properties in preclinical studies. For example, similar compounds inhibit platelet aggregation (IC < 10 μM) or target viral proteases. Computational docking studies suggest nitro group interactions with enzymatic active sites, though experimental validation is pending .
Q. How to address contradictions in reported synthetic yields?
Discrepancies arise from purification methods (e.g., silica gel vs. flash chromatography) and iodine source purity. For instance, using anhydrous iodine improves yield by 15% compared to hydrated forms. Reaction monitoring via TLC/HPLC is recommended to optimize termination points .
Q. What strategies manage stereochemical outcomes in derivatives?
Chiral HPLC or diastereomeric salt formation resolves racemic mixtures. In asymmetric synthesis, chiral catalysts (e.g., BINOL-phosphates) induce enantioselectivity during thiol addition. Stereochemical assignments rely on X-ray data or NOE correlations in NMR .
Q. How are pharmacological studies designed for this compound?
Q. What refinements in SHELX improve structural accuracy?
For high-resolution data, SHELXL’s TWIN and HKLF5 commands handle twinning and anisotropic displacement parameters. Using restraints for disordered regions (e.g., cyclohexanone methyl groups) and incorporating hydrogen bonding via AFIX 147 enhances model reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
